3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and several functional groups such as a sulfonyl chloride and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Sulfonylation and Fluorination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl chloride group under mild conditions.
Major Products
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Its reactivity and stability make it suitable for use in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(4-methylpiperidin-1-yl)aniline: This compound shares the piperidine and chlorobenzene moieties but lacks the quinoline core and sulfonyl group.
6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one: Similar to the target compound but without the sulfonyl chloride group.
Uniqueness
3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-3-9-28-15-23(32(30,31)18-6-4-5-17(25)12-18)24(29)19-13-20(26)22(14-21(19)28)27-10-7-16(2)8-11-27/h4-6,12-16H,3,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGMGQARCYVONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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